Ethyl 3,3-dimethyl-4-oxobutanoate

Catalog No.
S9007846
CAS No.
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
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Ethyl 3,3-dimethyl-4-oxobutanoate

Product Name

Ethyl 3,3-dimethyl-4-oxobutanoate

IUPAC Name

ethyl 3,3-dimethyl-4-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-11-7(10)5-8(2,3)6-9/h6H,4-5H2,1-3H3

InChI Key

JZHLPJFZVKRSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=O

Ethyl 3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C8H14O3C_8H_{14}O_3. It is characterized as a colorless liquid with a distinct odor and is primarily utilized as an intermediate in organic synthesis. The compound's structure features a ketone functional group and an ester moiety, which contribute to its reactivity and versatility in various chemical processes. Ethyl 3,3-dimethyl-4-oxobutanoate is known for its ability to participate in a range of

  • Alkylation: The enolate form of the compound can react with alkyl halides, facilitating the formation of new carbon-carbon bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Decarboxylation: When heated, this compound can undergo decarboxylation to produce a ketone.

Common Reagents and Conditions

  • Alkylation: Sodium ethoxide in ethanol with alkyl halides.
  • Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
  • Decarboxylation: Heat, often in the presence of a catalyst.

Major Products Formed

  • Alkylation: Substituted esters.
  • Hydrolysis: 3,3-dimethyl-4-oxobutanoic acid and ethanol.
  • Decarboxylation: 3,3-dimethyl-2-butanone .

The synthesis of ethyl 3,3-dimethyl-4-oxobutanoate typically involves:

  • Alkylation of Enolate Ions: This method involves reacting 3,3-dimethyl-2-oxobutyric acid with bromoethane in the presence of a base like sodium ethoxide. The reaction forms an enolate intermediate that undergoes nucleophilic substitution with the alkyl halide to yield the desired ester.
  • Industrial Production: In industrial settings, large-scale alkylation reactions are optimized for high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure product quality .

Ethyl 3,3-dimethyl-4-oxobutanoate has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceuticals: The compound is utilized in creating pharmaceutical intermediates and active ingredients.
  • Agricultural Chemicals: It plays a role in producing agrochemicals such as herbicides and pesticides.
  • Material Science: The compound contributes to developing new materials with specific properties .

Ethyl 3,3-dimethyl-4-oxobutanoate can be compared to several similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl acetoacetateC6H10O3C_6H_{10}O_3Known for its use in Claisen condensation reactions; less sterically hindered than ethyl 3,3-dimethyl-4-oxobutanoate.
Diethyl malonateC7H12O4C_7H_{12}O_4Utilized in malonic ester synthesis; has two ester groups providing different reactivity.
Ethyl 2,2-dimethyl-3-oxobutanoateC8H14O3C_8H_{14}O_3Similar structure but differing functional groups lead to varied reactivity profiles.

Ethyl 3,3-dimethyl-4-oxobutanoate stands out due to its unique reactivity profile and ability to form sterically hindered products, making it particularly valuable in synthetic organic chemistry .

IUPAC Nomenclature and Systematic Classification

The IUPAC name ethyl 3,3-dimethyl-4-oxobutanoate derives from its functional groups and substituents. The parent chain is a four-carbon butanoate ester (C8H14O3), with a ketone group at position 4 and two methyl groups at position 3. This nomenclature follows Rule P-65.1.4 of the Blue Book, prioritizing the principal ester group over the ketone. Alternative names include ethyl β,β-dimethyl-γ-ketobutyrate, though this archaic terminology is less common in modern literature.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C8H14O3 (molecular weight: 158.19 g/mol) permits several structural isomers:

  • Positional isomers: Ethyl 3,3-dimethyl-2-oxobutanoate (PubChem CID 220085) differs in ketone placement at position 2.
  • Functional group isomers: Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) replaces methyl groups with fluorines.
  • Stereoisomers: While the compound lacks chiral centers, conformational isomerism arises from rotation about the C2–C3 bond, stabilized by steric hindrance from the geminal dimethyl groups.

The SMILES notation CCOC(=O)CC(C)(C)C=O unambiguously encodes its connectivity.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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